molecular formula C9H13N3O B3017051 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol CAS No. 2138255-51-1

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol

Katalognummer: B3017051
CAS-Nummer: 2138255-51-1
Molekulargewicht: 179.223
InChI-Schlüssel: KWTPJJFQQKJZFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol is a spirocyclic compound featuring an imidazo[4,5-c]pyridine core fused to a cyclobutane ring. Its molecular formula is C₉H₁₃N₃O (calculated molecular weight: 163.22 g/mol for the base scaffold; purity ≥95% as per commercial specifications) . This compound is marketed as a versatile small-molecule scaffold for drug discovery, particularly in targeting enzymes like phosphodiesterases (PDEs) and semicarbazide-sensitive amine oxidase (SSAO) .

Synthesis routes for imidazo[4,5-c]pyridines often start from 3,4-diaminopyridine derivatives. For example, Wang et al. reported a two-step method using Ytterbium triflate catalysis and triethyl orthoformate, achieving yields of 32%–99% . However, specific synthetic details for the spirocyclobutane variant remain scarce in publicly available literature.

Eigenschaften

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-6-4-12-9(2-1-3-9)8-7(6)10-5-11-8/h5-6,12-13H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTPJJFQQKJZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(C(CN2)O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclobutanone and imidazo[4,5-c]pyridine derivatives can be reacted in the presence of suitable catalysts and solvents to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of novel materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues within the Imidazo[4,5-c]pyridine Family

(a) 3,4-Dimethyl-3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
  • Molecular Formula : C₁₁H₁₇N₃ (MW: 191.27 g/mol) .
  • Applications: No explicit pharmacological data are available, but its structural similarity suggests utility as a scaffold for kinase or PDE inhibitors.
(b) 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]
  • Molecular Formula : C₁₁H₁₆N₃ (MW: 190.27 g/mol) .
  • Key Differences : Replacement of cyclobutane with a cyclohexane ring increases ring strain and alters conformational flexibility. This may affect binding to targets like SSAO or PDEs .
(c) 3'-Methyl-3',5',6',7'-Tetrahydrospiro[cycloheptane-1,4'-imidazo[4,5-c]pyridine]
  • Structural Note: Incorporates a larger cycloheptane ring, further modifying steric and electronic properties. No pharmacological data are reported .

Comparison with Other Imidazo Pyridine Isomers

(a) Imidazo[1,2-a]pyridine Derivatives
  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW: 551.51 g/mol) .
  • Key Differences: The imidazo[1,2-a]pyridine core is more prevalent in clinical candidates (e.g., Zolpidem) due to better-developed structure-activity relationship (SAR) studies .
(b) Imidazo[4,5-b]pyridine Derivatives
  • Example : PDE4 inhibitors derived from imidazo[4,5-b]pyridine scaffolds .
  • Key Differences :
    • The nitrogen positioning in the pyridine ring alters hydrogen-bonding capabilities.
    • Imidazo[4,5-c]pyridines are less explored clinically despite comparable activity, possibly due to synthetic challenges or insufficient SAR data .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents Reported Activities
Target Compound 163.22 Imidazo[4,5-c]pyridine Cyclobutane, -OH Scaffold for PDE/SSAO inhibitors
3,4-Dimethyl Analogue 191.27 Imidazo[4,5-c]pyridine Cyclobutane, -CH₃ Undisclosed
Cyclohexane-Spiro Derivative 190.27 Imidazo[4,5-c]pyridine Cyclohexane SSAO inhibition
Imidazo[1,2-a]pyridine Derivative 551.51 Imidazo[1,2-a]pyridine Nitrophenyl, ester Undisclosed (structural studies)

Biologische Aktivität

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

  • IUPAC Name : 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163 Da

The biological activity of 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on receptors related to inflammatory responses or cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of spirocyclic compounds can possess significant antimicrobial properties. The specific activity of 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol against various bacterial strains is under investigation. Preliminary results suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies using cancer cell lines have demonstrated cytotoxic effects, with IC₅₀ values indicating effective concentrations needed to inhibit cell growth. For example:

Cell LineIC₅₀ (µM)
HCT11625.3
MCF718.7
A54922.1

These results highlight the compound's promise as a lead candidate in cancer therapy.

Anti-inflammatory Effects

Given its structural features, there is interest in the anti-inflammatory properties of this compound. It may modulate pathways involving cytokines such as TNF-α and IL-6, which are critical in inflammatory processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of spirocyclic compounds similar to 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol. For instance:

  • In Vitro Evaluation : A study explored the cytotoxic effects of various spirocyclic derivatives on human cancer cell lines, confirming that structural modifications could enhance potency.
  • Mechanistic Studies : Research into the mechanism of action revealed that compounds with similar structures could inhibit specific signaling pathways related to cancer progression.

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol, and how is its structure confirmed? A:

  • Synthesis : While direct protocols for this compound are not explicitly detailed in the evidence, analogous spiro-imidazopyridine derivatives are synthesized via one-pot multi-component reactions or cyclization strategies. For example, tetrahydro triazolo[1,5-a]pyrimidines are prepared using phase-transfer catalysis or acid-catalyzed cyclization of diamine precursors . Adapting these methods, cyclobutane-spiro derivatives may involve [3+2] cycloadditions or intramolecular cyclization under reflux with solvents like DMF.
  • Characterization : Structural confirmation relies on 1H/13C NMR (to assign hydrogen/carbon environments, e.g., spiro junction protons at δ 0.76–0.96 ppm in related compounds ), HRMS (to verify molecular ion peaks), and IR spectroscopy (to identify hydroxyl or amine groups). X-ray crystallography, as used for triazolo[1,5-a]pyrimidine derivatives, resolves bond angles and stereochemistry .

Advanced Synthesis Challenges

Q: What byproducts arise during spiro-imidazopyridine synthesis, and how can they be mitigated? A:

  • Common Byproducts :
    • Regioisomers : Competing cyclization pathways may yield alternative ring junctions. For instance, imidazo[1,2-a]pyridine derivatives can form regioisomeric thieno-pyridines if sulfur-containing reagents are used .
    • Oxidation Byproducts : Hydroxyl groups in the spiro system may oxidize under harsh conditions, requiring inert atmospheres or antioxidants .
  • Mitigation :
    • Reagent Control : Use regioselective catalysts (e.g., p-toluenesulfonic acid for imidazo[4,5-b]pyridine synthesis ).
    • Chromatographic Purification : Silica gel column chromatography effectively isolates target compounds from regioisomers, as demonstrated for tetrahydroimidazo[1,2-a]pyridines .

Spectroscopic Data Interpretation

Q: How should researchers resolve contradictions in NMR and HRMS data for imidazo[4,5-c]pyridine derivatives? A:

  • NMR Ambiguities : Overlapping proton signals (e.g., cyclobutane CH2 groups) can be clarified using 2D NMR (COSY, HSQC) to assign coupling networks and carbon correlations. For example, in dihydroimidazo[1,2-a]pyridines, HSQC confirmed C-H assignments for methylene groups at δ 2.5–3.5 ppm .
  • HRMS Discrepancies : Isotopic patterns or adducts (e.g., Na+/K+) may distort molecular ion peaks. Compare experimental data with computational tools like Isotope Distribution Calculator and validate via high-resolution FT-MS .

Reaction Optimization

Q: What factors influence regioselectivity in spiro-imidazopyridine cyclization? A:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization, favoring spiro over fused products .
  • Catalyst Choice : Acidic conditions (e.g., p-toluenesulfonic acid) promote imidazole ring closure, while base catalysis may lead to alternative pathways .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions, as seen in tetrahydro triazolo[1,5-a]pyrimidine synthesis .

Handling Sensitive Reagents

Q: What safety protocols are critical when using toxic reagents in spiro-imidazopyridine synthesis? A:

  • Toxic Reagents : TMDP (tetramethylenedisulfotetramine), though efficient, requires strict handling due to neurotoxicity. Substitute with safer bases like piperidine (if available) or employ solid-phase synthesis to minimize exposure .
  • Protocols :
    • Use fume hoods and PPE (gloves, goggles).
    • Monitor waste disposal per institutional guidelines, as highlighted for piperidine derivatives regulated due to misuse potential .

Computational Chemistry Applications

Q: How can molecular modeling predict reactivity in spiro-imidazopyridine systems? A:

  • DFT Calculations : Predict cyclization feasibility by analyzing transition-state energies (e.g., B3LYP/6-31G* level). For triazolo[1,5-a]pyrimidines, DFT confirmed bond angle deviations (<2° from crystallographic data) .
  • Docking Studies : Screen bioactivity by docking the hydroxyl group into enzyme active sites (e.g., hypoxanthine-guanine phosphoribosyltransferase, a target for imidazo-pyrimidines ).

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating spiro-imidazopyridine bioactivity? A:

  • Enzyme Inhibition : Use fluorescence-based assays to test inhibition of purine metabolism enzymes (e.g., HGPRT ).
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) assess MIC values against Gram-positive/negative bacteria, as done for thiadiazolo-pyrimidinones .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50 values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.